

# How to resolve co-eluting G0 and G0F N-glycan peaks in HPLC.

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Compound of Interest					
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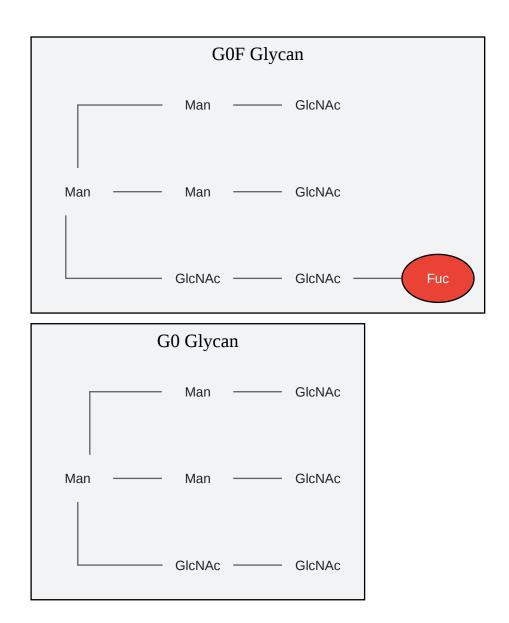
### **Technical Support Center: N-Glycan Analysis**

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with N-glycan analysis by HPLC, specifically focusing on the resolution of co-eluting G0 and G0F peaks.

## FAQs and Troubleshooting Guides Q1: Why do G0 and G0F N-glycan peaks often co-elute in HILIC-HPLC?

A: The co-elution of G0 (aglycosylated, non-fucosylated) and G0F (aglycosylated, corefucosylated) N-glycans is a common challenge in hydrophilic interaction liquid chromatography (HILIC). Their structural similarity is the primary reason for this difficulty. The only difference between the two is a single fucose residue on the core N-acetylglucosamine (GlcNAc). This modification results in a very small change in hydrophilicity, making their separation challenging as HILIC primarily separates glycans based on their hydrophilic character.[1]





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Caption: Structural difference between G0 and G0F N-glycans.

# Q2: How can I optimize my HILIC-HPLC method to resolve G0 and G0F peaks?

A: Method optimization is critical for improving the resolution of these closely eluting peaks. Several parameters can be adjusted, including the mobile phase composition, gradient profile, and column temperature.

### **Troubleshooting Steps:**



### • Modify the Mobile Phase:

- Buffer Concentration and pH: The concentration and pH of the aqueous mobile phase (Mobile Phase A), typically ammonium formate, can influence selectivity.[2] A common starting point is 50-100 mM ammonium formate at pH 4.4-4.5.[2] Systematically varying the pH can alter the charge state of sialylated glycans and the silica surface, which may subtly affect the separation of neutral glycans like G0 and G0F.
- Organic Modifier: While acetonitrile is the standard organic mobile phase (Mobile Phase
   B) in HILIC, adding a small percentage of another solvent like methanol (e.g., 2.5%) to the acetonitrile can sometimes alter selectivity and improve the resolution of critical pairs.[2]

#### • Optimize the Gradient:

- Shallow Gradient: A shallow, linear gradient is highly effective for separating glycans of similar hydrophilicity. Decreasing the rate of change of the organic solvent concentration (e.g., %B per minute) increases the time glycans spend interacting with the stationary phase, which can enhance resolution.
- Isocratic Hold: Introducing an isocratic hold at the beginning of the gradient can improve peak shape for strongly eluting samples.

### Adjust Column Temperature:

 Temperature affects mobile phase viscosity and analyte interaction with the stationary phase. Increasing the column temperature (e.g., from 40°C to 60°C or higher) can decrease viscosity, leading to sharper peaks and potentially altered selectivity. The optimal temperature should be determined empirically.

## Data Presentation: Impact of Method Parameters on G0/G0F Resolution

The following table summarizes hypothetical results from optimization experiments. Resolution (Rs) values are calculated using the formula: Rs =  $2(RT_2 - RT_1) / (W_1 + W_2)$ , where a value  $\geq$  1.5 indicates baseline separation.



Parameter	Condition 1	Resolution (Rs)	Condition 2	Resolution (Rs)
Gradient Slope	0.5% B/min	0.9	0.25% B/min	1.4
Temperature	40°C	1.0	60°C	1.3
Mobile Phase B	100% ACN	1.0	97.5% ACN / 2.5% MeOH	1.2

## Q3: Which stationary phase is best for separating G0 and G0F?

A: The choice of HILIC stationary phase is crucial. Amide-based columns are a well-established and robust choice for high-resolution N-glycan separations.

- Amide Phases: These columns, often with sub-2 μm particles, provide excellent separation
  of hydrophilic biomolecules. They are known for good resolution of 2-AB labeled human IgG
  N-glycans.
- Penta-HILIC Phases: Columns with ligands containing multiple hydroxyl groups can offer different selectivity compared to standard amide phases and may improve the resolution of glycan isomers.
- Longer Columns: Increasing the column length (e.g., from 150 mm to 250 mm) can significantly improve peak capacity and resolution, although this will also increase analysis time and backpressure.

## Q4: Can changing the fluorescent label help resolve G0 and G0F?

A: Yes, the choice of fluorescent tag can alter the retention characteristics of the glycans and improve separation. While 2-aminobenzamide (2-AB) is widely used, other labels may offer different selectivity. For instance, some commercially available rapid labeling tags have been shown to resolve critical pairs like G0F and Man5, which often co-elute when using 2-AB, suggesting they can also impact the G0/G0F separation.

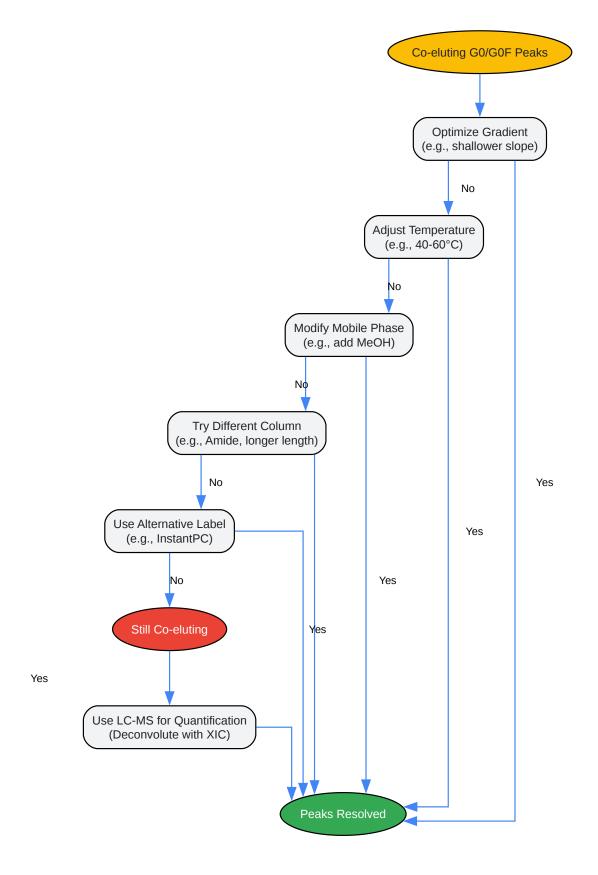


# Q5: What if I still can't achieve baseline separation? Can mass spectrometry help?

A: If chromatographic resolution remains insufficient, coupling the HPLC system to a mass spectrometer (LC-MS) is a powerful alternative.

- Mass-based Deconvolution: Even if G0 and G0F co-elute from the HPLC column, a high-resolution mass spectrometer can easily distinguish them based on their different masses (G0F has an additional fucose moiety, +146.0579 Da).
- Extracted Ion Chromatograms (XICs): By generating XICs for the specific m/z values of G0 and G0F, you can obtain separate peak areas for each glycan, allowing for accurate relative quantification without chromatographic separation. This approach is particularly useful for correcting fluorescence-based quantification where co-elution leads to inaccurate results.





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Caption: Troubleshooting workflow for resolving G0 and G0F peaks.



### **Experimental Protocols**

# Protocol: HILIC-HPLC Analysis of 2-AB Labeled N-Glycans

This protocol provides a general workflow for the analysis of N-glycans released from a monoclonal antibody (mAb).

1. N-Glycan Release and Labeling: a. Denature  $\sim$ 100 µg of mAb sample. b. Add PNGase F enzyme to release the N-glycans and incubate according to the manufacturer's instructions. c. Label the released glycans with 2-aminobenzamide (2-AB) via reductive amination. d. Purify the labeled glycans to remove excess label and other reagents, typically using a HILIC-based solid-phase extraction (SPE) plate or spin column.

### 2. HPLC Configuration:

- System: UHPLC system with a fluorescence detector (FLD).
- Column: Amide HILIC column, e.g., 2.1 x 150 mm, 1.7 μm.
- Mobile Phase A: 100 mM Ammonium Formate, pH 4.5.
- Mobile Phase B: 100% Acetonitrile.
- Column Temperature: 60°C.
- FLD Settings: Excitation: 330 nm, Emission: 420 nm.
- 3. Chromatographic Method: a. Equilibration: Equilibrate the column with 80% Mobile Phase B for at least 15 minutes. b. Injection: Inject 1-5  $\mu$ L of the purified, labeled glycan sample. To avoid peak distortion, ensure the sample is dissolved in a high percentage of organic solvent (e.g., 80% acetonitrile). c. Gradient Elution:
- Time (min) | Flow (mL/min) | %A | %B
- ---|---|---
- 0.0 | 0.4 | 20 | 80
- 35.0 | 0.4 | 45 | 55
- 36.0 | 0.2 | 100 | 0



- 39.0 | 0.2 | 100 | 0
- 40.0 | 0.4 | 20 | 80
- 50.0 | 0.4 | 20 | 80 d. Data Analysis: Integrate peak areas to determine the relative percentage of each glycan species. Identify peaks based on retention time relative to a dextran ladder standard or by comparison to a reference standard.

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### References

- 1. Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
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